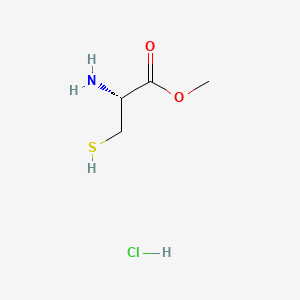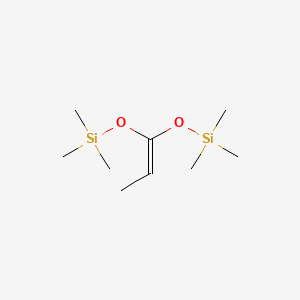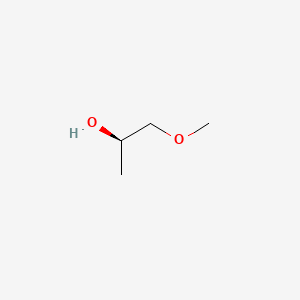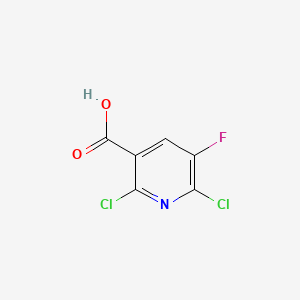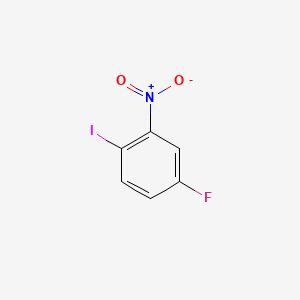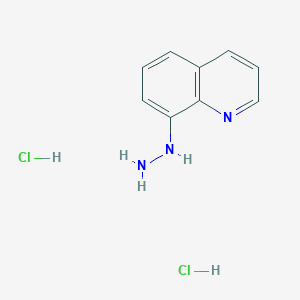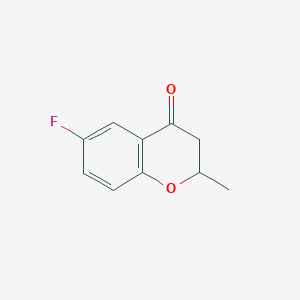![molecular formula C23H28O7 B1301924 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one CAS No. 5755-58-8](/img/structure/B1301924.png)
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of multiple functional groups, including hydroxy, methoxy, and propanoyl groups, which could contribute to its chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors and building up the complex structure through a series of chemical transformations. For instance, the synthesis of a similar compound, "1-[2-hydroxy-4-(3-sulfo-1-propyloxy)-phenyl]-3-(3-hydroxy-4-methoxyphenyl)-propan-1-one sodium salt," was achieved starting from sodium acetate-1-14C, proceeding through various intermediates, and involving reactions such as acetylation and sulfonation . This suggests that the synthesis of our compound of interest might also involve a sequence of carefully orchestrated reactions to introduce the various functional groups in a controlled manner.
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using spectroscopic methods and theoretical calculations. For example, density functional theory (DFT) has been used to examine the structural, spectral, and electronic properties of a related compound, "1-phenyl-3(4-methoxyphenyl)-2-propenone" . Such analyses provide insights into bond lengths, angles, and the distribution of electrons within the molecule, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been studied in various contexts. For example, the polarographic behavior of pyridyl analogues of chalcone, which share some structural similarities with our compound, has been investigated, revealing insights into their reduction mechanisms . Additionally, the ethanolysis of a ketol related to lignin chemistry yielded products that are relevant to understanding the breakdown of lignin, a complex plant polymer . These studies indicate that our compound may also undergo interesting chemical transformations that could be relevant in biological or industrial processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were evaluated, showing that these properties can vary significantly depending on the specific structure and substituents present in the molecule . Similarly, the compound "3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones" was synthesized and its antimicrobial activity assessed, demonstrating the potential for such molecules to act as bioactive agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A phenolic compound structurally related to 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one, identified as millettinol, demonstrated significant anticancer properties. In a study, it exhibited strong cytotoxicity against BCA-1 tumor cell lines, suggesting potential applications in cancer treatment (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Synthesis and Reaction Studies
Research on compounds with similar structures includes studies on their synthesis and reactions. For instance, the improved synthesis of related phenolic compounds was explored, contributing to the understanding of their chemical properties and potential applications in various fields (Pepper, Sundaram, & Dyson, 1971).
Applications in Gene Transfer
Specific phenolic compounds, including those structurally similar to the mentioned compound, were studied for their effects on Agrobacterium virulence gene induction and gene transfer. These studies contribute to the understanding of molecular mechanisms involved in gene transfer, which can be critical in genetic engineering and biotechnology (Joubert et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-5-18(25)15-7-9-20(22(11-15)27-3)29-13-17(24)14-30-21-10-8-16(19(26)6-2)12-23(21)28-4/h7-12,17,24H,5-6,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYCPWLOCWSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)C(=O)CC)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362208 |
Source


|
| Record name | 1,1'-{(2-hydroxypropane-1,3-diyl)bis[oxy(3-methoxybenzene-4,1-diyl)]}dipropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one | |
CAS RN |
5755-58-8 |
Source


|
| Record name | 1,1'-{(2-hydroxypropane-1,3-diyl)bis[oxy(3-methoxybenzene-4,1-diyl)]}dipropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


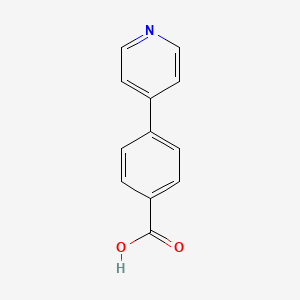

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)

